N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
This compound is a derivative of pyrazinamide, which is an important first-line drug used in shortening TB therapy . It contains a thiazole ring and a pyrazine ring, both of which are common structures in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrazine ring also contributes to the compound’s aromaticity.Scientific Research Applications
Antimicrobial Activity
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide and related compounds exhibit promising antimicrobial activities. Research involving the synthesis of new thiazole and pyrazole derivatives based on various molecular scaffolds has shown some of these compounds to possess significant antimicrobial properties. Such studies are crucial for developing new therapeutic agents against resistant microbial strains. For instance, Gouda et al. (2010) synthesized new compounds evaluated for their antimicrobial efficacy, with some showing promising results against various pathogens (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, Gad-Elkareem, Abdel-fattah, & Elneairy (2011) synthesized thio-substituted ethyl nicotinate derivatives, among others, which were screened for antimicrobial activities, highlighting the potential of such compounds in addressing microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Synthesis of Heterocyclic Compounds
The molecule serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry for their diverse biological activities. Research by Harb et al. (1989) showcases the conversion of related compounds into multiple heterocyclic derivatives, emphasizing the versatility of such molecules in synthesizing pharmacologically relevant structures (Harb, Hesien, Metwally, & Elnagdi, 1989).
Antituberculosis Activity
Compounds similar to this compound have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. The study by Gezginci, Martin, & Franzblau (1998) involved synthesizing pyridines and pyrazines substituted with various ring systems and testing them against M. tuberculosis. Some compounds displayed activities comparable to or better than pyrazinamide, a standard antituberculosis drug (Gezginci, Martin, & Franzblau, 1998).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c22-13(19-10-2-1-3-16-7-10)6-11-9-24-15(20-11)21-14(23)12-8-17-4-5-18-12/h1-5,7-9H,6H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWOHBFBKBLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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